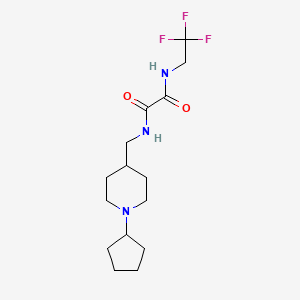
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as CPI-455, is a novel and potent inhibitor of the histone demethylase KDM5. Histone demethylases are enzymes that remove methyl groups from histone proteins, which play a critical role in regulating gene expression. KDM5 is a specific histone demethylase that is implicated in the development of various diseases, including cancer, neurological disorders, and metabolic disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Research in medicinal chemistry has explored compounds structurally related to "N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide" for their potential as therapeutic agents. For instance, derivatives of piperidine, a core structure in the chemical name provided, have been studied for their role as human NK1 antagonists, highlighting their significance in developing treatments for conditions mediated by the substance P/neurokinin-1 receptor pathway. Notably, studies on N-heteroarylpiperidine ether-based human NK1 antagonists have demonstrated improved potency and bioavailability, suggesting the potential for developing effective therapeutic agents in this class (Ladduwahetty et al., 1996).
Organic Synthesis
The chemical structure mentioned indicates relevance to synthetic organic chemistry, particularly in the synthesis of complex molecules. Research has focused on developing novel methodologies for creating compounds with similar frameworks, which are valuable for their biological activity and as intermediates in organic synthesis. For example, studies on the synthesis of di- and mono-oxalamides from related structures have provided new insights into efficient synthetic routes for these compounds, which are important in pharmaceutical research and material science (Mamedov et al., 2016).
Material Science
In material science, compounds with fluorinated groups, such as the "2,2,2-trifluoroethyl" moiety in the given chemical name, are of interest due to their unique properties, including high thermal and chemical stability. Research in this area may explore the applications of such compounds in developing new materials with specialized applications, ranging from electronics to coatings that require specific performance characteristics under challenging conditions.
Anticancer Research
Compounds structurally related to "N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide" have been investigated for their anticancer properties. Research in this domain focuses on understanding the interaction of these compounds with biological targets, elucidating their mechanism of action, and assessing their efficacy as potential anticancer agents. For instance, studies on dinuclear gold(III) compounds with bipyridyl ligands have evaluated their antiproliferative effects against various cancer cell lines, suggesting the potential for the development of novel anticancer therapies (Casini et al., 2006).
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F3N3O2/c16-15(17,18)10-20-14(23)13(22)19-9-11-5-7-21(8-6-11)12-3-1-2-4-12/h11-12H,1-10H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSUYMQDYGUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



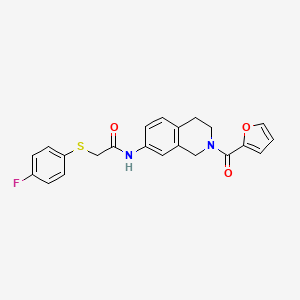
![(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2597550.png)
![1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2597551.png)
![N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2597552.png)
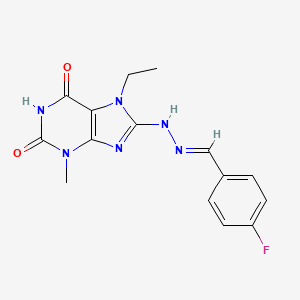
![tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2597556.png)
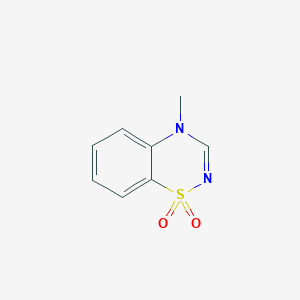
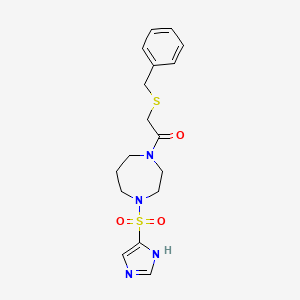

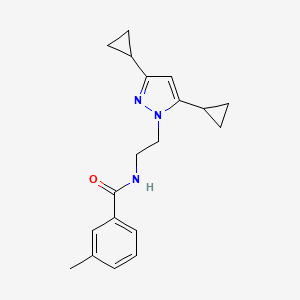
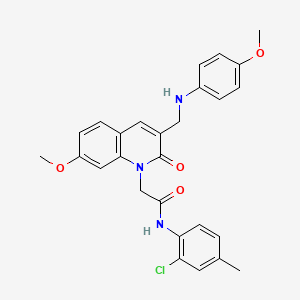
![ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2597568.png)